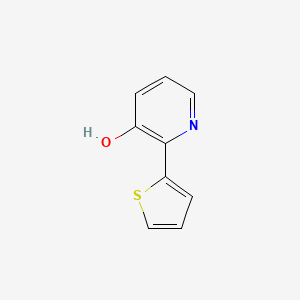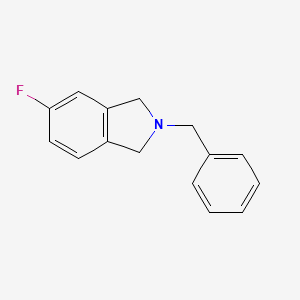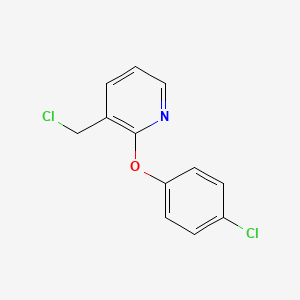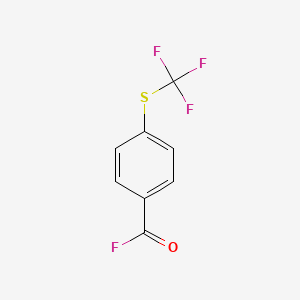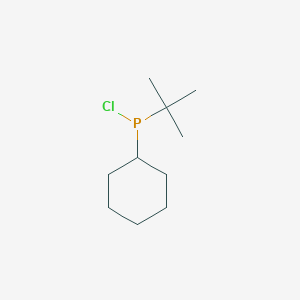
5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid methyl ester (MMPF) is an important organic compound that is widely used in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. It is a versatile building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other biologically active molecules. MMPF is also used in various laboratory experiments, such as enzyme inhibition studies and cell culture experiments.
Applications De Recherche Scientifique
5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid methyl ester is widely used in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It is an important reagent in the synthesis of various biologically active molecules, such as pharmaceuticals, agrochemicals, and other natural products. Additionally, this compound is also used in enzyme inhibition studies and cell culture experiments.
Mécanisme D'action
5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid methyl ester is an important organic compound that is used in the synthesis of various organic compounds. It acts as a building block for the synthesis of other organic molecules. The mechanism of action of this compound involves the formation of a carbon-carbon bond between the carboxylic acid group and the methyl ester group. This reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has also been shown to modulate the activity of several transcription factors, such as NF-κB and AP-1. This compound has also been studied for its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid methyl ester is a versatile reagent that is widely used in laboratory experiments. It has several advantages, such as good yields and low cost. Additionally, it is also easy to handle and store. However, this compound also has several limitations, such as its low solubility in water and its potential to react with other compounds in the presence of a base.
Orientations Futures
5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid methyl ester is an important organic compound that is widely used in scientific research. In the future, more research should be conducted to further understand the biochemical and physiological effects of this compound. Additionally, more research should be conducted to explore the potential of this compound as a therapeutic agent. Furthermore, more research should be conducted to explore the potential of this compound as a building block for the synthesis of other organic molecules. Finally, more research should be conducted to explore the potential of this compound as a tool for enzyme inhibition studies and cell culture experiments.
Méthodes De Synthèse
5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid methyl ester can be synthesized by a variety of methods. One of the most common methods is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields this compound in good yields. Additionally, this compound can also be synthesized by a condensation reaction of 1-methyl-1H-pyrazole-4-carboxylic acid and ethyl formate, followed by a dehydration reaction with phosphorous oxychloride (POCl3).
Propriétés
IUPAC Name |
methyl 5-(1-methylpyrazol-4-yl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12-6-7(5-11-12)8-3-4-9(15-8)10(13)14-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCUXRYEZFVKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(O2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

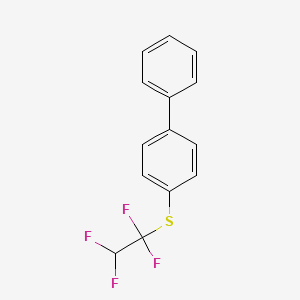




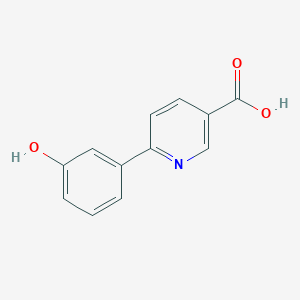

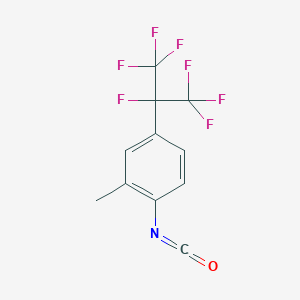
![2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6320056.png)
